3-Amino-Alanine
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Overview
Description
3-Amino-Alanine, also known as β-Alanine, is a naturally occurring beta amino acid. Unlike its counterpart alpha-alanine, this compound has the amino group attached to the beta carbon (the carbon two atoms away from the carboxylate group). This compound is unique because it does not have a stereocenter, making it achiral .
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: This method involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile, which is then hydrolyzed to give an alpha-amino acid.
Reductive Amination: This method involves the reductive amination of an alpha-keto acid with ammonia and a reducing agent.
Industrial Production Methods:
Ammonia Reaction: Industrially, this compound is produced by the reaction of ammonia with beta-propiolactone.
Types of Reactions:
Oxidation-Reduction: this compound undergoes oxidation and reduction reactions, particularly involving the sulfhydryl group in cysteine to form disulfide bonds.
Acid-Base Reactions: It can act as both an acid and a base due to the presence of amino and carboxyl functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Used in the formation of disulfide bonds.
Acids and Bases: Used to manipulate the zwitterion form of the amino acid.
Major Products:
Disulfide Bonds: Formed from the oxidation of sulfhydryl groups.
Zwitterions: Formed at specific pH values where the amino acid is electrically neutral.
Scientific Research Applications
3-Amino-Alanine has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Plays a role in the metabolism of animals, plants, and microorganisms.
Medicine: Enhances muscle endurance and improves exercise capacity by forming muscle-derived active peptides.
Industry: Used in the production of food, cosmetics, pharmaceuticals, and polymers.
Mechanism of Action
3-Amino-Alanine exerts its effects through various mechanisms:
Comparison with Similar Compounds
Alpha-Alanine: Unlike 3-Amino-Alanine, alpha-alanine has the amino group attached to the alpha carbon and is chiral.
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Valine, Leucine, Isoleucine: These amino acids have aliphatic side chains and show properties similar to both amines and carboxylic acids.
Uniqueness:
Properties
Molecular Formula |
C3H9N2O2+ |
---|---|
Molecular Weight |
105.12 g/mol |
IUPAC Name |
[(2S)-2-amino-2-carboxyethyl]azanium |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1 |
InChI Key |
PECYZEOJVXMISF-REOHCLBHSA-O |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[NH3+] |
Canonical SMILES |
C(C(C(=O)O)N)[NH3+] |
Origin of Product |
United States |
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